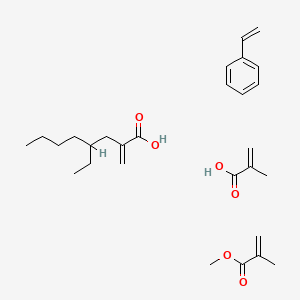
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-2-methylideneoctanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a complex mixture of organic molecules. Each component has unique properties and applications in various fields. These compounds are often used in the synthesis of polymers, resins, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
4-ethyl-2-methylideneoctanoic acid
-
Methyl 2-methylprop-2-enoate
-
2-methylprop-2-enoic acid
-
Styrene
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Iron oxide, caesium oxide on silica.
Major Products
Oxidation: Ketones, aldehydes, methacrylic acid.
Reduction: Alcohols.
Substitution: Halogenated styrenes.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action for these compounds varies based on their application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acrylate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Similar to methyl 2-methylprop-2-enoate but with a butyl group instead of a methyl group.
Uniqueness
4-ethyl-2-methylideneoctanoic acid: Unique due to its sulfur-containing ester derivatives which have distinct odor characteristics.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, known for its transparency and resistance to impact.
These compounds play a crucial role in various scientific and industrial applications, making them valuable in multiple fields.
Eigenschaften
CAS-Nummer |
28377-44-8 |
|---|---|
Molekularformel |
C28H42O6 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
LJVBKZJGPMGLHH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


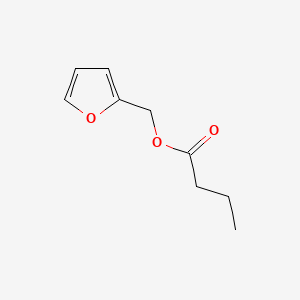
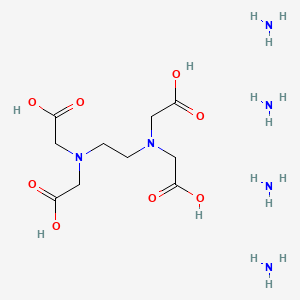
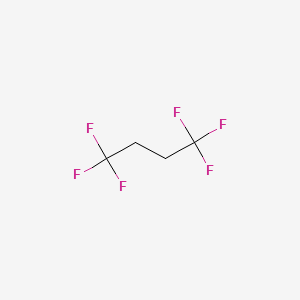
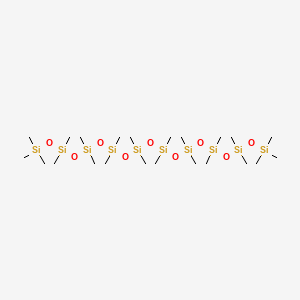
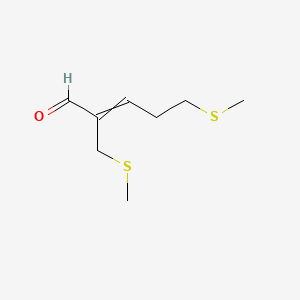
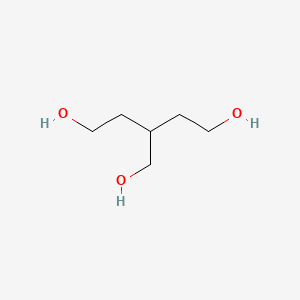
![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
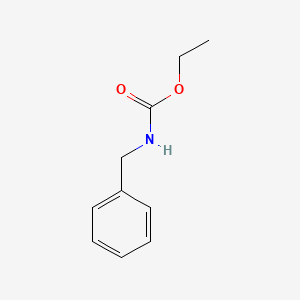
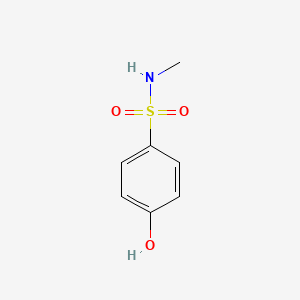
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

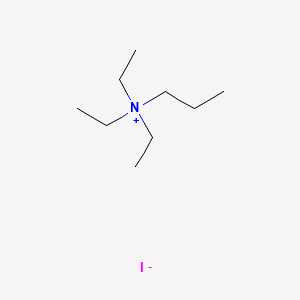
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
